molecular formula C11H14N2O4S2 B6786765 N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide

Cat. No.: B6786765
M. Wt: 302.4 g/mol
InChI Key: GWNHPRLGFHRHEJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide: is a synthetic organic compound characterized by a pyrrolidinone ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-13-10(14)7-9(11(13)15)12-19(16,17)6-4-8-3-2-5-18-8/h2-3,5,9,12H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHPRLGFHRHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NS(=O)(=O)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The starting material, 1-methylpyrrolidin-2,5-dione, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Preparation: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale synthesis of intermediates: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Employing automated systems to monitor and adjust parameters such as temperature, pressure, and pH.

    Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in cross-linking studies to investigate protein-protein interactions.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Employed in the synthesis of agrochemicals.

    Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking substrate access.

    Protein Interaction: Forming covalent bonds with specific amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-furylmethanesulfonamide
  • N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-pyridylmethanesulfonamide

Uniqueness

  • Structural Features : The presence of both a thiophene ring and a sulfonamide group in N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide provides unique electronic and steric properties.
  • Reactivity : Exhibits distinct reactivity patterns compared to its analogs, making it suitable for specific applications in catalysis and drug development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

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